molecular formula C13H9Cl2NO3 B6392057 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% CAS No. 1261986-55-3

2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95%

Cat. No. B6392057
CAS RN: 1261986-55-3
M. Wt: 298.12 g/mol
InChI Key: MOIYRKDAKRRDEZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid (2C5CMPIN) is a chemical compound that has been studied extensively in the scientific community for its potential applications in various fields.

Mechanism of Action

2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% has been shown to interact with multiple cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to interact with various receptors, including the serotonin receptor 5-HT2A. Finally, it has been shown to modulate the activity of certain ion channels, such as the voltage-gated calcium channel.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to have anti-nociceptive and anti-depressant effects in animal models.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available commercially. It is also relatively stable and has a relatively low toxicity. However, it is important to note that 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% is a relatively new compound and there is still much to be learned about its potential effects and applications.

Future Directions

The potential applications of 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% are still being explored. Some potential future directions for research include exploring its potential use as an anti-inflammatory and antioxidant agent, as well as its potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to better understand its mechanism of action and its potential interactions with other cellular targets. Finally, further studies are needed to explore the potential toxicity and safety of 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95%.

Synthesis Methods

2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% can be synthesized using a number of different routes. The most commonly used route is the reaction of 4-chloro-2-methoxyphenyl isonitriles with chloroacetyl chloride in a two-step process. This method is relatively simple and produces high yields of 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95%.

Scientific Research Applications

2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% has been studied extensively in the scientific community for its potential applications in various fields. It has been used in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

2-chloro-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-11-4-7(14)2-3-8(11)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIYRKDAKRRDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687951
Record name 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-55-3
Record name 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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